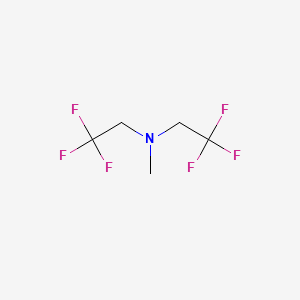

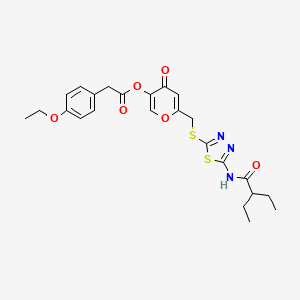

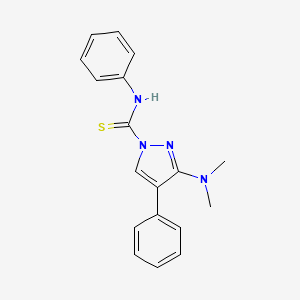

![molecular formula C26H32N6O4 B2578206 5-isopropyl-7-(4-(2-morpholino-2-oxoethyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one CAS No. 1040651-01-1](/img/structure/B2578206.png)

5-isopropyl-7-(4-(2-morpholino-2-oxoethyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different part of the molecule. The exact synthesis would depend on the starting materials and the specific reactions used. Unfortunately, without more specific information, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several rings and functional groups. The exact structure would depend on the specific arrangement and orientation of these groups in the molecule .Chemical Reactions Analysis

The chemical reactions involving this compound would likely be quite varied, depending on the specific conditions and reagents used. The presence of several different functional groups means that the compound could potentially undergo a wide range of reactions .Applications De Recherche Scientifique

Catalysis and Organic Synthesis

The compound’s unique structure suggests potential applications in catalysis and organic synthesis. Specifically, its piperazine and pyrazolo ring systems could serve as versatile scaffolds for designing new catalysts or ligands. Researchers might explore its reactivity in transition-metal-catalyzed reactions, such as cross-coupling reactions or asymmetric transformations. Additionally, the carbonyl group could participate in various functional group transformations, making it a valuable building block for synthetic chemistry .

Anti-Inflammatory Agents

Given the presence of a phenyl group and the pyrazolo ring, this compound could be investigated for its anti-inflammatory properties. Researchers might explore its effects on inflammatory pathways, potentially targeting specific enzymes or receptors involved in inflammation. Preclinical studies could assess its efficacy in animal models of inflammation-related diseases .

Anticancer Potential

The morpholino moiety and the carbonyl group suggest potential interactions with biological macromolecules. Researchers could evaluate the compound’s cytotoxicity against cancer cell lines and investigate its mechanism of action. Structural modifications might enhance its selectivity toward cancer cells while minimizing toxicity to healthy cells. Additionally, molecular docking studies could predict its binding affinity to relevant protein targets .

Neuropharmacology

The morpholino group’s presence hints at possible interactions with neural receptors or transporters. Researchers could explore its effects on neurotransmitter systems, neuronal excitability, or neuroprotection. Behavioral studies in animal models could provide insights into its potential as a neuropharmacological agent. Additionally, the compound’s lipophilicity and blood-brain barrier permeability should be assessed .

Antiviral Agents

Considering the carbonyl group and the piperazine ring, this compound might exhibit antiviral activity. Researchers could screen it against a panel of viruses (e.g., influenza, HIV, or herpesviruses) to identify potential targets. Mechanistic studies could reveal its mode of action, such as inhibition of viral enzymes or interference with viral entry or replication .

Materials Science and Supramolecular Chemistry

The pyrazolo ring system and the phenyl group could be explored for their supramolecular properties. Researchers might investigate self-assembly behavior, crystal engineering, or host-guest interactions. Additionally, the compound’s solubility and stability could make it suitable for functionalizing surfaces or designing new materials with specific properties .

Drug Delivery Systems

The morpholino group’s presence suggests potential interactions with biological membranes. Researchers could explore its use in drug delivery systems, such as prodrugs or liposomal formulations. The compound’s stability, release kinetics, and cellular uptake should be evaluated for targeted drug delivery applications .

Bioconjugation and Imaging

The carbonyl group could serve as a handle for bioconjugation strategies. Researchers might attach fluorescent dyes, radionuclides, or other imaging probes to the compound. Such bioconjugates could be useful for molecular imaging, tracking cellular processes, or developing diagnostic tools .

Propriétés

IUPAC Name |

7-[4-(2-morpholin-4-yl-2-oxoethyl)piperazine-1-carbonyl]-2-phenyl-5-propan-2-ylpyrazolo[4,3-c]pyridin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H32N6O4/c1-19(2)31-16-21(24-22(17-31)26(35)32(27-24)20-6-4-3-5-7-20)25(34)30-10-8-28(9-11-30)18-23(33)29-12-14-36-15-13-29/h3-7,16-17,19H,8-15,18H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZHNDPIXXTYEDI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCN(CC4)CC(=O)N5CCOCC5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H32N6O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

492.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-isopropyl-7-(4-(2-morpholino-2-oxoethyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

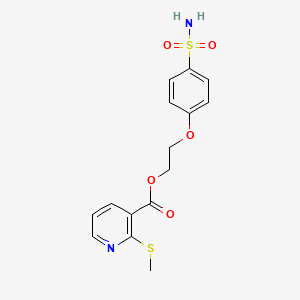

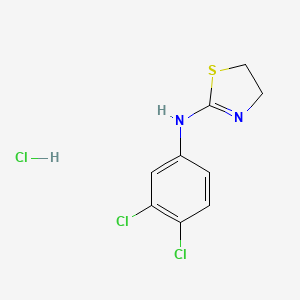

![6-fluoro-3-(4-fluorophenyl)-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2578126.png)

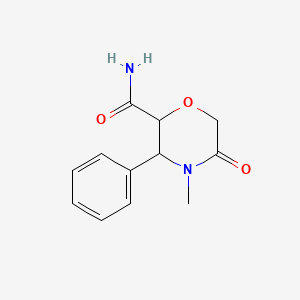

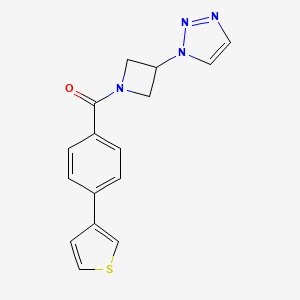

![(2S)-2-[[3-(diethylsulfamoyl)benzoyl]amino]-3-methylbutanoic acid](/img/structure/B2578130.png)

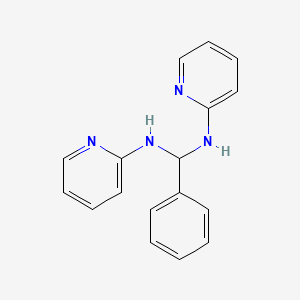

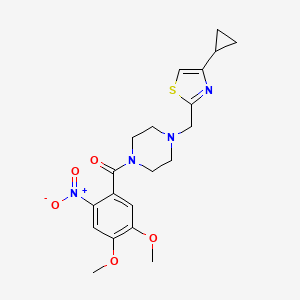

![N-(2,3-dimethylphenyl)-2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2578131.png)

![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-3-nitrobenzenesulfonamide](/img/structure/B2578135.png)

![4-[[1-(1-Methylpyrazol-4-yl)sulfonylpiperidin-4-yl]methoxy]-6-phenylpyrimidine](/img/structure/B2578136.png)